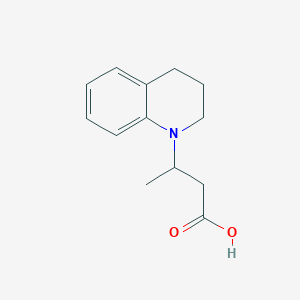
3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid
説明
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, which is a part of the structure of THQBA, can be achieved through a two-step procedure. This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Chemical Reactions Analysis
While specific chemical reactions involving THQBA are not detailed in the search results, it’s worth noting that esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . This could potentially be relevant to THQBA, given its carboxylic acid group.科学的研究の応用
Pharmaceutical Applications
Tetrahydroquinoline derivatives have been identified as potential solid-state fluorescence materials . This suggests that “3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid” could be explored for use in fluorescence-based assays or imaging techniques in biomedical research .
Organic Synthesis
The compound’s structure indicates potential utility in organic synthesis, particularly in the formation of tetrahydroquinolin-2-one derivatives. These derivatives are valuable in various synthetic pathways and could lead to the development of new pharmaceuticals or materials .
Optical Properties
Derivatives of tetrahydroquinoline exhibit strong solvatochromism and have been observed to show up-conversion emissions when excited by a femtosecond laser. This property could be harnessed in the development of optical sensors or in photodynamic therapy .
Domino Reactions in Chemistry
The compound may be used in domino reactions , which are sequences of bond-forming transformations that occur under nearly identical conditions. This can lead to efficient syntheses of complex molecules from simple substrates .
Medicinal Chemistry
Tetrahydroquinoline and its derivatives have shown diverse biological activities against various pathogens and neurodegenerative disorders. “3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid” could be investigated for its medicinal properties and potential therapeutic applications .
特性
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(9-13(15)16)14-8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJLAWKVGWSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



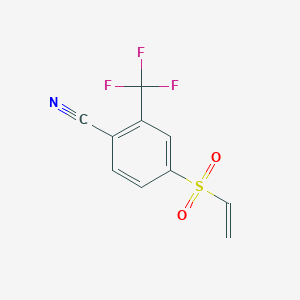
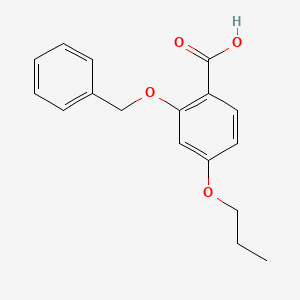
![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)

![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)

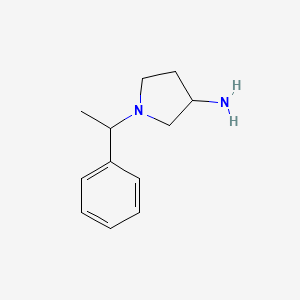

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)

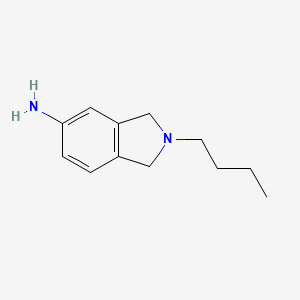
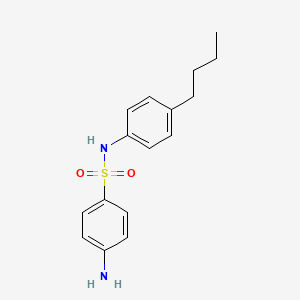
amine](/img/structure/B1371032.png)